molecular formula C13H13N3O B14333894 (2-Anilinophenyl)urea

(2-Anilinophenyl)urea

Cat. No.: B14333894
M. Wt: 227.26 g/mol
InChI Key: VATQKFJMBFFMBW-UHFFFAOYSA-N
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Description

Ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, specifically an ester formed by the reaction of 3,5-dinitrobenzoic acid with ethanol. This compound is known for its distinctive nitro groups attached to the benzene ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,5-dinitrobenzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3,5-dinitrobenzoate exerts its effects, particularly its antifungal activity, involves interference with the fungal cell membrane. The compound disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. This multitarget mechanism involves various cellular processes, making it effective against multiple strains of fungi .

Comparison with Similar Compounds

Ethyl 3,5-dinitrobenzoate can be compared with other nitrobenzoate derivatives:

Ethyl 3,5-dinitrobenzoate is unique due to its balance of lipophilicity and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

(2-anilinophenyl)urea

InChI

InChI=1S/C13H13N3O/c14-13(17)16-12-9-5-4-8-11(12)15-10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17)

InChI Key

VATQKFJMBFFMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)N

Origin of Product

United States

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